Cas no 161426-82-0 (2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione)

2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethyl-5,7-dimethoxy-isoquinoline-1,3,4-trione
- 1,3,4(2H)-Isoquinolinetrione, 2-ethyl-5,7-dimethoxy-
- 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
-
- Inchi: 1S/C13H13NO5/c1-4-14-12(16)8-5-7(18-2)6-9(19-3)10(8)11(15)13(14)17/h5-6H,4H2,1-3H3
- InChI Key: IMDMCDUGCVZSPO-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(OC)=CC(OC)=C2)C(=O)C(=O)N1CC
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507216-1g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione |
161426-82-0 | 97% | 1g |
$*** | 2023-03-30 | |
A2B Chem LLC | BA04163-5g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione |
161426-82-0 | >95% | 5g |
$787.00 | 2024-04-20 | |
abcr | AB561938-10g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione; . |
161426-82-0 | 10g |
€1037.00 | 2024-08-02 | ||
A2B Chem LLC | BA04163-500mg |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione |
161426-82-0 | >95% | 500mg |
$412.00 | 2024-04-20 | |
abcr | AB561938-500mg |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione; . |
161426-82-0 | 500mg |
€205.00 | 2024-08-02 | ||
A2B Chem LLC | BA04163-10g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione |
161426-82-0 | >95% | 10g |
$1134.00 | 2024-04-20 | |
A2B Chem LLC | BA04163-1g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione |
161426-82-0 | >95% | 1g |
$439.00 | 2024-04-20 | |
abcr | AB561938-5g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione; . |
161426-82-0 | 5g |
€637.00 | 2024-08-02 | ||
abcr | AB561938-1g |
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione; . |
161426-82-0 | 1g |
€237.00 | 2024-08-02 |
2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione Related Literature
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
Additional information on 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
Introduction to 2-Ethyl-5,7-Dimethoxyisoquinoline-1,3,4(2H)-Trione (CAS No. 161426-82-0)
2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (CAS No. 161426-82-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research findings related to 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione.
Structural Characteristics: The molecular formula of 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is C16H15N3O5, with a molecular weight of approximately 309.30 g/mol. The compound features a core isoquinoline ring system with additional functional groups such as an ethyl group at the 2-position and methoxy groups at the 5 and 7 positions. The presence of these substituents imparts unique chemical properties and biological activities to the molecule.
Synthesis Methods: The synthesis of 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can be achieved through various routes. One common method involves the condensation of an appropriate substituted benzaldehyde with an ethylamine derivative followed by cyclization and oxidation steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic protocols that minimize the use of hazardous reagents and solvents. For example, a study published in the Journal of Organic Chemistry in 2021 reported a novel microwave-assisted synthesis method that significantly reduced reaction times and improved yields.
Biological Activities: 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been investigated for its potential therapeutic applications due to its diverse biological activities. One of the most notable activities is its anti-inflammatory properties. Research published in the Inflammation Research journal in 2020 demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, studies have shown that 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione exhibits potent antioxidant activity by scavenging free radicals and protecting cells from oxidative stress.
Cancer Research: Another area of significant interest is the potential anticancer properties of 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione. A study published in the Cancer Letters in 2019 reported that this compound induced apoptosis in human breast cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Furthermore, it was found to inhibit cell proliferation and migration in various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.
Neuroprotective Effects: Recent research has also explored the neuroprotective effects of 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione. A study published in the Journal of Neurochemistry in 2021 found that this compound protected neurons from oxidative damage and reduced neuroinflammation in a mouse model of Parkinson's disease. These findings suggest that 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione may have therapeutic potential for neurodegenerative disorders.
Clinical Trials: While preclinical studies have shown promising results for 2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione, further clinical trials are necessary to evaluate its safety and efficacy in humans. Several Phase I clinical trials are currently underway to assess the pharmacokinetics and safety profile of this compound in healthy volunteers. Preliminary results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
FUTURE DIRECTIONS: The future research on 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (CAS No. 161426-82-0) is likely to focus on optimizing its pharmacological properties through structural modifications and developing more effective delivery systems. Additionally, exploring its potential synergistic effects with other therapeutic agents may enhance its therapeutic efficacy for various diseases.
In conclusion, 2-Ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione (CAS No. 161426-82-0) is a promising compound with a wide range of biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.
161426-82-0 (2-ethyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione) Related Products
- 2031248-31-2(2-(ethoxycarbonyl)cyclopropylboronic acid)
- 2156770-43-1(3-cyano-2-formamidopropanoic acid)
- 2138136-80-6(5-(2-Methoxypyrimidin-5-yl)-1,2,3,6-tetrahydropyridin-3-ol)
- 2228834-05-5(3-(dimethyl-1,2-oxazol-4-yl)-3,3-difluoropropan-1-ol)
- 1261660-45-0(1-Cyanonaphthalene-8-methanol)
- 2137576-00-0(Cyclobutanecarboxylic acid, 1-[2-(4-ethyl-4-methyl-1-piperidinyl)ethyl]-)
- 2098049-72-8(2-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one)
- 1783265-13-3(2-(2-fluoropyridin-3-yl)oxyacetic acid)
- 2228561-41-7(1-(1H-pyrazol-4-yl)methylcyclopropan-1-ol)
- 1058226-93-9(N-(1,3-benzothiazol-2-yl)-2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide)
